
4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are used as building blocks in the synthesis of a wide variety of chemical compounds, including pharmaceuticals .
Synthesis Analysis
The synthesis of furan-2-carbonyl compounds often involves the reaction of furan with other organic compounds. For instance, furan-2-carbonyl isothiocyanate can react with various nitrogen nucleophiles to form a new series of heterocycles .Molecular Structure Analysis
The molecular structure of furan-2-carbonyl compounds can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Furan-2-carbonyl compounds can participate in a variety of chemical reactions. For example, furan-2-carbonyl isothiocyanate can undergo addition–cyclization reactions with nitrogen nucleophiles to form novel azines and azoles .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-2-carbonyl compounds can vary widely depending on their specific structures. These properties can be determined using various analytical techniques .作用机制
The mechanism of action of FCPC involves its binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is located in the endoplasmic reticulum and plasma membrane of cells. It is involved in various cellular functions, including calcium signaling, protein folding, and neurotransmitter release. FCPC binds to the sigma-1 receptor and modulates its activity, leading to changes in cellular signaling pathways and neurotransmitter release.
Biochemical and Physiological Effects:
FCPC has been found to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. FCPC has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, FCPC has been found to have anti-inflammatory and analgesic effects, making it a potentially useful tool for studying the role of inflammation and pain in various physiological and pathological conditions.
实验室实验的优点和局限性
FCPC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity and is well-tolerated in animal models. However, FCPC has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, FCPC has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on FCPC. One area of research could be the development of new methods for synthesizing FCPC that improve its solubility and stability. Another area of research could be the study of FCPC in various animal models of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to establish the safety and efficacy of FCPC in humans, which could lead to its potential use as a therapeutic agent in the future.
Conclusion:
In conclusion, FCPC is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been synthesized using various methods and has been found to have potential applications in the field of neuroscience. FCPC binds to the sigma-1 receptor and modulates its activity, leading to changes in cellular signaling pathways and neurotransmitter release. FCPC has various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and analgesic effects. While it has several advantages for lab experiments, FCPC also has some limitations, and further research is needed to establish its safety and efficacy in humans.
合成方法
The synthesis of FCPC has been achieved using various methods, including the reaction of furan-2-carboxylic acid with N-phenylpiperazine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an amide bond between the carboxylic acid and piperazine, resulting in the formation of FCPC. Other methods of synthesis include the reaction of furan-2-carboxylic acid with N-phenylpiperazine in the presence of triethylamine (TEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
科学研究应用
FCPC has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular functions, including neurotransmitter release, calcium signaling, and protein folding. FCPC has been found to modulate the activity of the sigma-1 receptor, leading to changes in cellular signaling pathways and neurotransmitter release. This makes FCPC a potentially useful tool for studying the role of the sigma-1 receptor in various physiological and pathological conditions.
安全和危害
属性
IUPAC Name |
4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(14-7-4-12-22-14)18-8-10-19(11-9-18)16(21)17-13-5-2-1-3-6-13/h1-7,12H,8-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQSPVNNSEKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Aminomethyl)phenyl]-N-isoproplmethane-sulfonamide hydrochloride](/img/structure/B2934221.png)
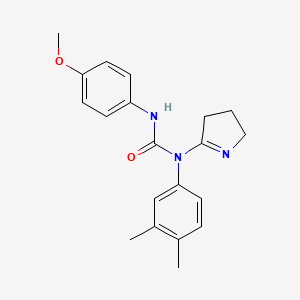
![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)
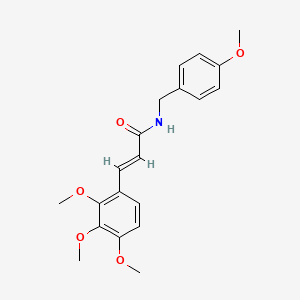
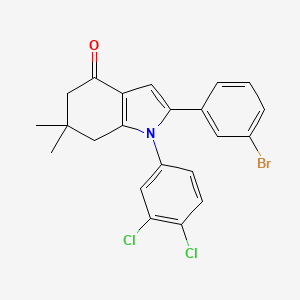
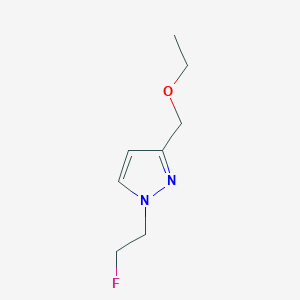
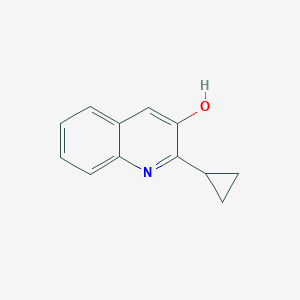

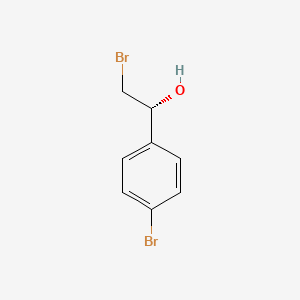
![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2934242.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)
![2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B2934244.png)